4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine
Description
4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine is a bipyridine derivative featuring two tetrahydropyran (oxane) substituents. The primary pyridine ring is substituted at position 4 with an oxan-4-yl group and at position 2 with a pyridin-2-yl moiety that itself bears a 4-oxan-4-yl group. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, ligand design, and materials science.
Properties
IUPAC Name |
4-(oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-7-21-19(13-17(1)15-3-9-23-10-4-15)20-14-18(2-8-22-20)16-5-11-24-12-6-16/h1-2,7-8,13-16H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZHFQXHTCUNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=C2)C3=NC=CC(=C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Suzuki-Miyaura coupling involves reacting a dibrominated bipyridine with a boronic acid derivative of oxan-4-yl-pyridine. This method, adapted from metal-organic framework (MOF) linker syntheses, proceeds in three stages:
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Preparation of 5,5'-Dibromo-2,2'-bipyridine : A key intermediate for introducing substituents at the 5-positions.
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Synthesis of 4-(Oxan-4-yl)pyridin-2-ylboronic Acid : Generated via Miyaura borylation of 4-(oxan-4-yl)-2-bromopyridine.
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Cross-Coupling : Catalyzed by tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) under inert conditions.
Detailed Synthetic Procedure
Step 1: Synthesis of 5,5'-Dibromo-2,2'-bipyridine
2,2'-Bipyridine is brominated using bromine in acetic acid at 80°C, yielding 5,5'-dibromo-2,2'-bipyridine as a white solid (72% yield).
Step 2: Preparation of 4-(Oxan-4-yl)pyridin-2-ylboronic Acid
4-(Oxan-4-yl)-2-bromopyridine is treated with bis(pinacolato)diboron in the presence of [Pd(dppf)Cl₂] and potassium acetate in DMSO, affording the boronic acid (65% yield).
Step 3: Suzuki-Miyaura Coupling
A mixture of 5,5'-dibromo-2,2'-bipyridine (1 equiv), 4-(oxan-4-yl)pyridin-2-ylboronic acid (2.2 equiv), [Pd(PPh₃)₄] (5 mol%), and K₂CO₃ (3 equiv) in degassed 1,2-dimethoxyethane/water (4:1) is heated at 140°C under microwave irradiation for 3 hours. Purification via Soxhlet extraction with CHCl₃ yields the target compound as a white powder (53% yield).
| Parameter | Details |
|---|---|
| Catalyst | [Pd(PPh₃)₄] (5 mol%) |
| Solvent System | 1,2-Dimethoxyethane/H₂O (4:1) |
| Temperature | 140°C (microwave irradiation) |
| Reaction Time | 3 hours |
| Yield | 53% |
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
While less efficient, oxan-4-yl groups can be introduced via nucleophilic substitution on pre-formed bromopyridines. For example, treating 2,4-dibromopyridine with tetrahydropyran-4-ol under basic conditions (K₂CO₃, DMF, 120°C) yields 4-(oxan-4-yl)-2-bromopyridine (38% yield). Subsequent coupling via Ullmann or Buchwald-Hartwig reactions may assemble the bipyridine core, though yields are typically lower than Suzuki couplings.
Cyclocondensation Approaches
Pyridine rings can be constructed de novo using Hantzsch or Kröhnke syntheses. For instance, condensation of 1,5-diketones with ammonium acetate forms pyridine rings, but introducing oxan-4-yl substituents requires pre-functionalized diketones, complicating the route.
Optimization and Characterization
Reaction Optimization
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Catalyst Screening : [Pd(PPh₃)₄] outperforms PdCl₂(dppf) and Pd(OAc)₂ in Suzuki couplings, minimizing side products.
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Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve boronic acid solubility but reduce yields due to side reactions. 1,2-Dimethoxyethane balances solubility and reaction efficiency.
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Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from 24 hours to 3 hours, enhancing throughput.
Chemical Reactions Analysis
Oxidation and Reduction
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Pyridine Ring Oxidation : Treatment with KMnO₄ under acidic conditions selectively oxidizes the pyridine rings to pyridine N-oxides, though reactivity is tempered by the electron-donating oxane groups.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces pyridine to piperidine under high pressure (50 atm), but the oxane rings remain intact.
Substitution Reactions
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Electrophilic Aromatic Substitution : Limited reactivity due to electron-deficient pyridine rings. Nitration (HNO₃/H₂SO₄) occurs at the meta position of pyridine with <20% yield .
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Nucleophilic Attack : Lithium organocuprates selectively substitute at the 4-position of pyridine under cryogenic conditions (−78°C).
Ring-Opening and Rearrangement
The oxane rings undergo acid-catalyzed ring-opening with HCl/MeOH to form diols, which can be further functionalized:
| Reagent | Product | Application |
|---|---|---|
| HCl/MeOH (1M) | 4-(3,4-dihydroxypentyl)pyridine | Intermediate for polyol synthesis |
| BF₃·OEt₂ | Fluorinated oxane derivatives | Radioligand precursors |
Stability and Degradation
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Photodegradation : Exposure to UV light (254 nm) causes cleavage of the pyridine-oxane bond, forming 4-pyridyl radicals (detected via ESR) .
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Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strong acidic/basic conditions (t₁/₂ = 2h at pH 1 or 13).
Comparative Reactivity
The table below contrasts this compound’s reactivity with analogous structures:
| Compound | Electrophilic Substitution | Oxidation Yield | Nucleophilic Attack |
|---|---|---|---|
| This compound | Low (meta-nitration) | 45% (N-oxide) | Moderate (Cuprates) |
| 2,2'-Bipyridine | High (para-nitration) | 85% (N-oxide) | High |
| 4-Methylpyridine | Moderate (ortho-nitration) | 75% (N-oxide) | Low |
Scientific Research Applications
Chemistry
In chemistry, 4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, such compounds might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory or anticancer properties.
Industry
In industry, these compounds might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Receptor interactions: Modulating receptor function to elicit biological responses.
Pathway modulation: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxane Substituents
a) [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS: 1439897-95-6)
- Structure: Contains a methoxypyridinyl group attached to oxane, with an aminomethyl side chain.
- Molecular Formula : C₁₂H₁₉N₂O₂ (MW: 235.29 g/mol).
- Key Differences : The methoxy group introduces polarizability, while the absence of a second oxane moiety reduces steric bulk compared to the target compound. Applications include chemical synthesis intermediates .
b) [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine (CAS: 1249593-97-2)
Pyridine Derivatives with Heterocyclic Substituents
a) 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33 in )
- Structure : Pyridine core with methylthio and alkyl substituents.
- Molecular Formula : C₁₂H₂₀N₂S (MW: 224.36 g/mol).
- Key Differences: The methylthio group enhances lipophilicity, making it suitable for enzyme inhibition studies.
b) 2-[(Oxolan-2-ylmethyl)amino]pyridine-4-carboxylic Acid
- Structure : Combines a tetrahydrofuran (oxolane) substituent with a carboxylic acid group.
- Molecular Formula : C₁₁H₁₄N₂O₃ (MW: 238.24 g/mol).
- Key Differences : The five-membered oxolane ring introduces different steric constraints compared to six-membered oxane. The carboxylic acid group enables ionic interactions, broadening its utility in drug design .
Bipyridine Systems
a) 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine
- Structure : Bipyridine core with halogen and aryl substituents.
- Molecular Weight : 466–545 g/mol (reported in ).
- Key Differences : Chlorine and aryl groups increase molecular weight and hydrophobicity. These compounds exhibit higher melting points (268–287°C) due to planar aromatic stacking, unlike the flexible oxane rings in the target compound .
Comparative Data Table
Key Findings and Implications
- Solubility : Oxane rings improve aqueous solubility compared to purely aromatic systems (e.g., bipyridines with chloro/aryl groups) due to ether oxygen hydrogen bonding .
- Synthetic Complexity : Coupling oxane moieties to pyridine rings may require specialized methods like Buchwald-Hartwig amination or Suzuki-Miyaura coupling, as seen in related syntheses .
Biological Activity
The compound 4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine (CAS Number: 72914-17-1) is a pyridine derivative that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 324.417 g/mol, its structural features suggest possible interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound includes two oxan groups and pyridine rings, which may contribute to its pharmacological properties. The compound's properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O2 |
| Molecular Weight | 324.417 g/mol |
| CAS Number | 72914-17-1 |
| LogP (octanol-water partition coefficient) | TBD |
Biological Activity
Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Anti-Cancer Activity
Studies have shown that pyridine derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis. Inhibition of DHFR leads to reduced cell proliferation in various cancer types, including melanoma and breast cancer .
Inhibitory Mechanisms
The mechanism of action for this compound may involve:
- Enzyme Inhibition : Targeting enzymes such as DHFR or kinases involved in cell signaling pathways.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting their cycle.
- Antioxidant Activity : Reducing oxidative stress, which is linked to cancer progression.
Case Studies
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Study on Pyridine Derivatives :
A study evaluated the biological activity of various pyridine derivatives against cancer cell lines. The results indicated that compounds with oxan substituents showed enhanced cytotoxicity compared to their non-substituted counterparts . -
Antimicrobial Properties :
Another investigation assessed the antimicrobial activity of related pyridine compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial effects, suggesting potential for development into therapeutic agents .
Pharmacokinetics and Bioavailability
While specific pharmacokinetic data for this compound is limited, related studies have demonstrated that similar compounds possess favorable oral bioavailability and metabolic stability. This is crucial for their potential therapeutic applications in treating diseases such as cancer and infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
